molecular formula C6H3ClN2O4 B13411964 1-Chloro-2,4-dinitrobenzene-13C6

1-Chloro-2,4-dinitrobenzene-13C6

Cat. No.: B13411964
M. Wt: 208.51 g/mol
InChI Key: VYZAHLCBVHPDDF-IDEBNGHGSA-N
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Description

1-Chloro-2,4-dinitrobenzene-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H3ClN2O4 and a molecular weight of 208.51 g/mol . This compound is a derivative of 1-chloro-2,4-dinitrobenzene, where the benzene ring is labeled with carbon-13 isotopes. It is commonly used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dinitrobenzene-13C6 can be synthesized through a multi-step process involving nitration and chlorination of benzene derivatives. The nitration of benzene with nitric acid and sulfuric acid produces dinitrobenzene, which is then chlorinated using chlorine gas in the presence of a catalyst to yield 1-chloro-2,4-dinitrobenzene .

Industrial Production Methods: Industrial production of 1-chloro-2,4-dinitrobenzene involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The resulting dinitrobenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dinitrobenzene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-chloro-2,4-dinitrobenzene-13C6 involves its interaction with nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination to yield the substitution product . In biological systems, it conjugates with glutathione, leading to the formation of 2,4-dinitrophenyl-S-glutathione, which inhibits thioredoxin reductase .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2,4-dinitrobenzene-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. This labeling allows for detailed structural and mechanistic studies that are not possible with the non-labeled compound .

Properties

Molecular Formula

C6H3ClN2O4

Molecular Weight

208.51 g/mol

IUPAC Name

1-chloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

VYZAHLCBVHPDDF-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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